REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][C:6](=[S:8])[N:5]([CH2:9][C:10]([OH:12])=[O:11])[C:4]2[CH2:13][CH2:14][CH2:15][C:3]1=2.[OH-].[K+].C([O-])([O-])=O.[K+].[K+].[F:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Cl)=[CH:27][CH:26]=1.C(O)=O>O.C(O)(C)C>[F:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29][S:8][C:6]2[N:5]([CH2:9][C:10]([OH:12])=[O:11])[C:4]3[CH2:13][CH2:14][CH2:15][C:3]=3[C:2](=[O:1])[N:7]=2)=[CH:27][CH:26]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(N(C(N1)=S)CC(=O)O)CCC2
|
Name
|
|
Quantity
|
162 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 (± 3) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 40±3° C. until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash (15 mL)
|
Type
|
CUSTOM
|
Details
|
resulting in a solution
|
Type
|
WASH
|
Details
|
wash of isopropyl alcohol (18 mL)
|
Type
|
CUSTOM
|
Details
|
(˜2.5 hours)
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20±3° C.
|
Type
|
CUSTOM
|
Details
|
resulting in crystallisation of the product within 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the slurry was stirred at 20±3° C. for at least one hour
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
CUSTOM
|
Details
|
to isolate the product, which
|
Type
|
WASH
|
Details
|
was washed twice with a mixture of water (48 mL) and isopropyl alcohol (12 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with isopropyl alcohol (60 mL) and dried in vacuo at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CSC1=NC(C2=C(N1CC(=O)O)CCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.6 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |